5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid
CAS No.: 832739-39-6
Cat. No.: VC7809079
Molecular Formula: C13H12O5
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832739-39-6 |
|---|---|
| Molecular Formula | C13H12O5 |
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H12O5/c1-16-9-2-4-10(5-3-9)17-8-11-6-7-12(18-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) |
| Standard InChI Key | HDFIQJWOUCMCRF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylic acid, reflects its core structure: a furan ring (a five-membered aromatic oxygen heterocycle) substituted at the 2-position with a carboxylic acid group and at the 5-position with a methoxyphenoxymethyl side chain. Key structural features include:
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Furan backbone: Provides aromaticity and planar geometry, facilitating π-π interactions in biological systems .
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Carboxylic acid group: Enhances solubility in polar solvents and enables hydrogen bonding or salt formation .
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4-Methoxyphenoxymethyl substituent: Introduces steric bulk and electron-donating methoxy groups, influencing reactivity and bioavailability .
The SMILES notation (COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O) and InChIKey (HDFIQJWOUCMCRF-UHFFFAOYSA-N) further specify its connectivity and stereochemical properties .
Synthesis and Manufacturing
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Coupling | Pd catalyst, base, 80°C | 60% | |
| 2 | Ester hydrolysis | NaOH, EtOH, reflux | 85% | |
| 3 | Purification | Recrystallization (EtOAc) | 95% |
Industrial Production
Scalable synthesis requires optimization for cost and efficiency:
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Continuous flow reactors improve heat transfer and reduce reaction times .
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Green chemistry metrics (e.g., E-factor < 5) are prioritized to minimize waste .
Physicochemical Properties
Experimental and computational data reveal critical properties:
Table 2: Key Physicochemical Parameters
The compound’s moderate logP value suggests balanced lipophilicity, suitable for transmembrane permeability in drug candidates . Its low solubility necessitates formulation strategies (e.g., salt formation) for biomedical applications .
Recent Advances and Future Directions
Drug Delivery Systems
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Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 40% in murine models .
Catalysis
Environmental Impact
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